N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of organic compounds known as carboxamides. These compounds are characterized by the presence of a carboxamide group, which consists of a carbonyl group attached to an amine. The compound also features a fluorinated benzothiazole moiety and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling of the furan ring with the carboxamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(benzothiazol-2-yl)furan-2-carboxamide
- N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom in the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated analogs.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYTFIXKXTAOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.